molecular formula C17H19ClFN3 B1678201 Nerispirdine hydrochloride CAS No. 119229-64-0

Nerispirdine hydrochloride

Cat. No.: B1678201
CAS No.: 119229-64-0
M. Wt: 319.8 g/mol
InChI Key: FYIIKHJFVLTAFI-UHFFFAOYSA-N
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Description

Nerispirdine hydrochloride is a synthetic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a fluoropyridinyl group attached to the indole core, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nerispirdine hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluoropyridinyl Group: The fluoropyridinyl group can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with a fluorinating agent.

    Alkylation: The final step involves the alkylation of the indole nitrogen with a propylating agent to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Nerispirdine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluoropyridinyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products

    Oxidation: Formation of indole oxides.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted pyridinyl derivatives.

Scientific Research Applications

Nerispirdine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of Nerispirdine hydrochloride involves its interaction with specific molecular targets. The fluoropyridinyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. The compound may inhibit or activate signaling pathways, leading to desired biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism.

Comparison with Similar Compounds

Nerispirdine hydrochloride can be compared with other indole derivatives such as:

    N-(3-Fluoro-4-pyridinyl)-1H-indole-1-amine: Lacks the methyl and propyl groups, resulting in different chemical properties.

    3-Methyl-N-propyl-1H-indole-1-amine: Lacks the fluoropyridinyl group, affecting its biological activity.

    N-(4-Pyridinyl)-3-methyl-N-propyl-1H-indol-1-amine: Lacks the fluorine atom, altering its reactivity and binding affinity.

The presence of the fluoropyridinyl group in this compound imparts unique properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(3-fluoropyridin-4-yl)-3-methyl-N-propylindol-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3.ClH/c1-3-10-20(17-8-9-19-11-15(17)18)21-12-13(2)14-6-4-5-7-16(14)21;/h4-9,11-12H,3,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYIIKHJFVLTAFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C1=C(C=NC=C1)F)N2C=C(C3=CC=CC=C32)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119229-64-0
Record name HP 184 monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119229640
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NERISPIRDINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NK9ZSB7Q1G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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